2-Amino-9-fluorenone
Overview
Description
2-Amino-9-fluorenone: is an organic compound with the molecular formula C13H9NO and a molecular weight of 195.22 g/mol . It is characterized by a dark red-brown crystalline appearance . This compound is a derivative of fluorenone, where an amino group is substituted at the second position of the fluorenone structure. It is known for its applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: 2-Amino-9-fluorenone is used as an intermediate in the synthesis of various organic compounds.
Biology
Fluorescent Probes: It is used in the development of fluorescent probes for biological imaging and detection.
Medicine
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Safety and Hazards
Future Directions
Fluorenone molecular materials, including 2-Amino-9-fluorenone, are promising for photonic and optoelectronic applications, such as very efficient optical second harmonic (SHG) and terahertz (THz) generation, light-emitting diodes, biomarkers, solar cells, and sensors . The review titled “A Perspective on Synthesis and Applications of Fluorenones” also discusses future directions for fluorenone materials .
Mechanism of Action
Target of Action
It’s known to affect the respiratory system .
Biochemical Pathways
It’s known that the compound is involved in the degradation of fluorene to phthalate . The FlnB protein exhibits activities against both 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 9-fluorenone and 2′-carboxy-2,3-dihydroxybiphenyl, respectively .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-9-fluorenone are not well-studied. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can interact with β-cyclodextrin . The interaction was investigated using UV, steady-state fluorescence, and time-resolved fluorescence measurements in aqueous solution at various pH .
Cellular Effects
It is known that it can cause skin and eye irritation, and it may cause respiratory irritation
Molecular Mechanism
It has been suggested that the compound may interact with β-cyclodextrin . The interaction was found to result in a red shift, which is unusual for the protonation of the amino group in water and β-cyclodextrin solution . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
It has been suggested that the compound may be involved in the degradation of fluorene
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2-Amino-9-fluorenone typically involves the following steps:
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Bromination of 9-fluorenone
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Amination of 2-bromo-9-fluorenone
Reactants: 2-bromo-9-fluorenone and an appropriate amine source.
Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation
- 2-Amino-9-fluorenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidized derivatives of this compound.
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Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of this compound.
-
Substitution
- The amino group in this compound can participate in nucleophilic substitution reactions.
Reagents: Halogenated compounds, alkylating agents.
Products: Substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, water, organic solvents like ethanol or methanol.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-9-fluorenone
- 2-Nitro-9-fluorenone
- 4-Amino-9-fluorenone
- 2,7-Diaminofluorene
- 2-Aminoanthracene
- 2-Aminofluorene
- 4,4′-(9-Fluorenylidene)dianiline
- 2,6-Diaminoanthraquinone
- 2,7-Dibromo-9-fluorenone .
Uniqueness
Properties
IUPAC Name |
2-aminofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODITPGMMSNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184943 | |
Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195911 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3096-57-9 | |
Record name | 2-Amino-9H-fluoren-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3096-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminofluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3096-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminofluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOFLUORENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ78W0R94U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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